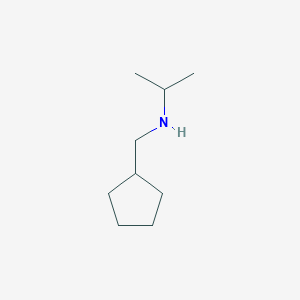

N-(cyclopentylmethyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(cyclopentylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMIBNKSJGRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(cyclopentylmethyl)propan-2-amine, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as an amine with the molecular formula . The compound features a cyclopentyl group attached to a propan-2-amine backbone, which may influence its biological activity through steric and electronic effects.

The biological activity of this compound can be attributed to its interaction with various biological targets. Here are some proposed mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior .

- G Protein-Coupled Receptor Activation : Research indicates that certain amines can act as agonists for GPR88, a G protein-coupled receptor implicated in neuropsychiatric disorders. This compound may modulate this pathway, influencing neurological functions .

- Neuroprotective Effects : Compounds structurally similar to this compound have demonstrated neuroprotective properties by mitigating oxidative stress and inhibiting neurodegenerative processes .

In Vitro Studies

In vitro assays using cell lines have been conducted to assess the biological activity of this compound. Key findings include:

- Cell Viability : The compound exhibited dose-dependent effects on cell viability in various cancer cell lines, suggesting potential antitumor activity.

- Enzyme Inhibition : this compound was tested against key clinical enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibition that could translate into therapeutic benefits for neurodegenerative diseases .

Data Table: Biological Activity Summary

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Neuroprotective Effects in Animal Models : A study demonstrated that administering this compound in rodent models resulted in reduced neuronal death following oxidative stress exposure, indicating its potential as a neuroprotective agent.

- Behavioral Studies : In behavioral assays involving rodent models of anxiety and depression, compounds similar to this compound showed promise in reducing anxiety-like behaviors, supporting their role in mood regulation .

- Antitumor Activity : Research on structurally related compounds revealed significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties worth exploring further.

Scientific Research Applications

Chemical Properties and Structure

N-(cyclopentylmethyl)propan-2-amine is characterized by the following chemical properties:

- Chemical Formula : C9H19N

- Molecular Weight : 141.25 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents .

The compound's structure features a cyclopentyl group attached to a propan-2-amine backbone, which contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

In materials science, this compound is utilized as a building block for synthesizing polymers and other materials due to its amine functionality.

Application in Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Chemical Intermediates

As a versatile intermediate, this compound is used in synthesizing various compounds, including pharmaceuticals and agrochemicals.

Synthetic Pathways

Several synthetic routes have been established for producing this compound, emphasizing its role in multi-step synthesis processes. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.